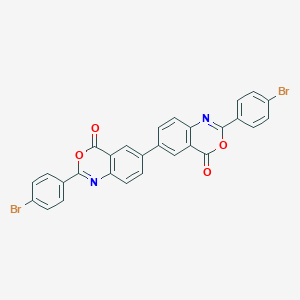
2,2'-BIS(4-BROMOPHENYL)-4{H},4'{H}-6,6'-BI-3,1-BENZOXAZINE-4,4'-DIONE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-bis(4-bromophenyl)-4H,4’H-6,6’-bi-3,1-benzoxazine-4,4’-dione is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features two bromophenyl groups and a benzoxazine ring, making it a subject of interest for researchers in chemistry, biology, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-bis(4-bromophenyl)-4H,4’H-6,6’-bi-3,1-benzoxazine-4,4’-dione typically involves the reaction of 4-bromophenyl derivatives with benzoxazine precursors under controlled conditions. One common method includes the use of zinc powder and titanium tetrachloride in anhydrous tetrahydrofuran (THF) as a solvent. The reaction mixture is cooled to 0°C and then heated to reflux for several hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2,2’-bis(4-bromophenyl)-4H,4’H-6,6’-bi-3,1-benzoxazine-4,4’-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide or potassium tert-butoxide in aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
2,2’-bis(4-bromophenyl)-4H,4’H-6,6’-bi-3,1-benzoxazine-4,4’-dione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Mecanismo De Acción
The mechanism of action of 2,2’-bis(4-bromophenyl)-4H,4’H-6,6’-bi-3,1-benzoxazine-4,4’-dione involves its interaction with specific molecular targets and pathways. The compound can form strong hydrogen bonds and π-π interactions, which contribute to its stability and reactivity. These interactions can affect various biological processes, including enzyme inhibition and receptor binding.
Comparación Con Compuestos Similares
Similar Compounds
- 4,4’-bis(4-bromophenyl)-2,2’-bipyridine
- 4,4’-bis(4-bromophenyl)-1,1’-biphenyl
- 4,4’-bis(4-bromophenyl)-2,2’-bithiazole
Uniqueness
2,2’-bis(4-bromophenyl)-4H,4’H-6,6’-bi-3,1-benzoxazine-4,4’-dione is unique due to its benzoxazine ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Propiedades
Fórmula molecular |
C28H14Br2N2O4 |
|---|---|
Peso molecular |
602.2g/mol |
Nombre IUPAC |
2-(4-bromophenyl)-6-[2-(4-bromophenyl)-4-oxo-3,1-benzoxazin-6-yl]-3,1-benzoxazin-4-one |
InChI |
InChI=1S/C28H14Br2N2O4/c29-19-7-1-15(2-8-19)25-31-23-11-5-17(13-21(23)27(33)35-25)18-6-12-24-22(14-18)28(34)36-26(32-24)16-3-9-20(30)10-4-16/h1-14H |
Clave InChI |
TUNUGXQWBOBFDS-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C2=NC3=C(C=C(C=C3)C4=CC5=C(C=C4)N=C(OC5=O)C6=CC=C(C=C6)Br)C(=O)O2)Br |
SMILES canónico |
C1=CC(=CC=C1C2=NC3=C(C=C(C=C3)C4=CC5=C(C=C4)N=C(OC5=O)C6=CC=C(C=C6)Br)C(=O)O2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


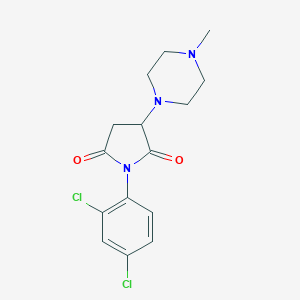
![3-Methyl-4-(4-methylphenyl)-1-thia-4-azaspiro[4.5]decan-2-one](/img/structure/B391968.png)
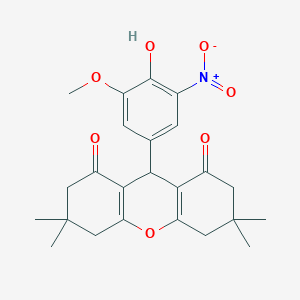

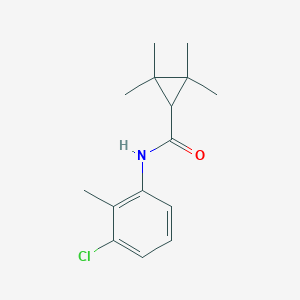
![ETHYL 4-[4-(2-ETHOXY-2-OXOETHOXY)-3-METHOXYPHENYL]-6-METHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE](/img/structure/B391972.png)
![4-(2,4-ditert-pentylphenoxy)-N-{4-[5-oxo-4-(1-phenyl-1H-tetraazol-5-yl)-3-(1-piperidinyl)-4,5-dihydro-1H-pyrazol-1-yl]phenyl}butanamide](/img/structure/B391973.png)
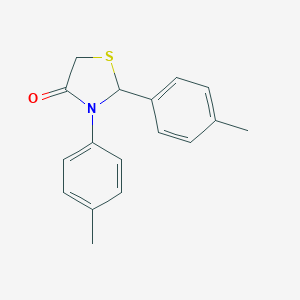
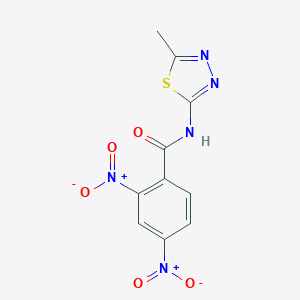
![ethyl 4-methyl-4'-(4-methoxyphenyl)-2-phenyl-1,2,4',5'-tetrahydrospiro(phthalazine-1,5'-[1,3,4]-thiadiazole)-2'-carboxylate](/img/structure/B391976.png)
![1-Phenyl-4-{[3-(trifluoromethyl)phenyl]imino}-1,3-diazaspiro[4.5]decane-2-thione](/img/structure/B391981.png)
![1-[3'-(4-BROMOPHENYL)-4-METHYL-2-PHENYL-2H,3'H-SPIRO[PHTHALAZINE-1,2'-[1,3,4]THIADIAZOL]-5'-YL]ETHAN-1-ONE](/img/structure/B391983.png)
![1-({1-[1-(4-CHLOROPHENOXY)-3,3-DIMETHYL-1-(1H-1,2,4-TRIAZOL-1-YL)BUTAN-2-YL]-1H-1,2,3,4-TETRAZOL-5-YL}(PHENYL)METHYL)PIPERIDINE](/img/structure/B391984.png)
![2-[4-[[1-(4-chlorophenoxy)-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-2-yl]amino]-2-sulfanylidene-1,3-diazaspiro[4.5]dec-3-en-1-yl]acetonitrile](/img/structure/B391986.png)
